molecular formula C6H6IN B1339571 2-Iodo-5-methylpyridine CAS No. 22282-62-8

2-Iodo-5-methylpyridine

Cat. No. B1339571
CAS RN: 22282-62-8
M. Wt: 219.02 g/mol
InChI Key: XOODLNRDHSTOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846698B2

Procedure details

To a stirred solution of 2-Iodo-5-methyl-pyridine (Preparation 272, 1 g, 4.57 mmol) and diethyl malonate (2.08 mL, 13.70 mmol) in anhydrous dioxane (12 mL) was added cesium carbonate (4.46 gm, 13.7 mmol) and the solution was degassed with argon for min. CuI (174 mg, 0.91 mmol) and picolinic acid (225 mg, 1.83 mmol) were added and the resultant mixture was heated in a sealed tube at 100° C. for 16 hours. The reaction mixture was cooled to room temperature, quenched with water (25 mL) and extracted with EtOAc (3×25 ml). The combined organic layers were washed with water (2×10 mL) and brine (10 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of hexane:EtOAc 100:0 to 90:10) to afford the title compound as an oil in 23% yield, 300 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Three
Name
Quantity
174 mg
Type
catalyst
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].N1C=CC=CC=1C(O)=O>O1CCOCC1.[Cu]I>[CH2:14]([O:13][C:11](=[O:12])[CH:10]([C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1)[C:9]([O:17][CH2:18][CH3:19])=[O:16])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=NC=C(C=C1)C
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
225 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
174 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with argon for min
CUSTOM
Type
CUSTOM
Details
quenched with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (gradient of hexane:EtOAc 100:0 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.